molecular formula C10H7BrFNO2S2 B10922733 N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide

N-(4-Bromophenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10922733
M. Wt: 336.2 g/mol
InChI Key: ASYJXLMDQRTBSD-UHFFFAOYSA-N
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Description

N~2~-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a synthetic compound that belongs to the class of sulfonamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom to the thiophene ring.

    Sulfonamide Formation: The reaction of the bromophenyl and fluorothiophene intermediates with a sulfonamide reagent under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of N2-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~2~-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-BROMOPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may block the biosynthesis of bacterial lipids, contributing to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H7BrFNO2S2

Molecular Weight

336.2 g/mol

IUPAC Name

N-(4-bromophenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C10H7BrFNO2S2/c11-7-1-3-8(4-2-7)13-17(14,15)10-6-5-9(12)16-10/h1-6,13H

InChI Key

ASYJXLMDQRTBSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)F)Br

Origin of Product

United States

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